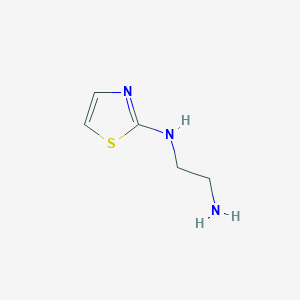

N1-(1,3-thiazol-2-yl)ethane-1,2-diamine

Description

Contextualization within Thiazole (B1198619) and Ethane-1,2-diamine Chemistry

To fully appreciate the scientific interest in N1-(1,3-thiazol-2-yl)ethane-1,2-diamine, it is essential to understand its constituent chemical moieties: the thiazole ring and the ethane-1,2-diamine linker.

Thiazole Chemistry: The 1,3-thiazole is a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom. globalresearchonline.netwikipedia.org This ring system is aromatic, meaning it has a stable, delocalized pi-electron system, which confers specific reactivity and properties. wikipedia.org The thiazole nucleus is a fundamental component in numerous naturally occurring and synthetic compounds, including vitamin B1 (thiamine) and a wide array of pharmaceuticals. nih.govglobalresearchonline.nettandfonline.com

Thiazole and its derivatives are known for their diverse chemical reactivity and are used as key intermediates in organic synthesis. globalresearchonline.netguidechem.com The presence of heteroatoms (sulfur and nitrogen) provides sites for various chemical reactions, and the ring's aromaticity allows for electrophilic substitution. wikipedia.orgtandfonline.com This versatility has made the thiazole scaffold a privileged structure in medicinal chemistry. globalresearchonline.net

Ethane-1,2-diamine Chemistry: Ethane-1,2-diamine, commonly known as ethylenediamine, is a simple yet versatile organic compound with the formula C₂H₄(NH₂)₂. atamanchemicals.comwikipedia.org As the lowest molecular weight ethylenediamine, it is a colorless liquid with two primary amine groups, which are basic and nucleophilic. atamanchemicals.comwho.int

In coordination chemistry, ethane-1,2-diamine is a well-established bidentate chelating ligand, meaning it can bind to a central metal atom through its two nitrogen atoms to form stable complexes. atamanchemicals.comwikipedia.org It is also a widely used building block in chemical synthesis, serving as a precursor for polymers, detergents, and various organic intermediates. atamanchemicals.comwikipedia.org The flexibility of the ethane (B1197151) chain and the reactivity of the amine groups make it a valuable component for constructing larger, more complex molecular architectures.

The combination of the biologically significant thiazole ring and the versatile ethane-1,2-diamine linker in this compound creates a molecule with unique electronic and steric properties, making it a prime candidate for further chemical exploration and development.

Significance of the Compound and its Derivatives as Research Targets

The scientific significance of this compound and its derivatives stems from their potential as building blocks for new materials and, most notably, for the development of novel therapeutic agents. The thiazole moiety is a core component of many clinically approved drugs, and its incorporation into new molecular frameworks is a common strategy in drug discovery. globalresearchonline.netglobalresearchonline.net

Research has demonstrated that thiazole-containing compounds exhibit a vast range of biological activities. nih.govepa.gov Derivatives have been investigated for their potential use in treating a wide array of conditions, underscoring the therapeutic promise of this class of molecules.

Key Research Areas:

Antimicrobial and Antifungal Activity: Thiazole derivatives have shown significant promise in combating various pathogens. globalresearchonline.netresearchgate.net Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Anticancer Activity: Preliminary studies suggest that certain thiazole derivatives may possess anticancer properties. Research into related compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, has shown they can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. mdpi.com

Antiviral Properties: The thiazole ring is present in antiretroviral drugs like Ritonavir, and ongoing research explores the potential of new thiazole derivatives to inhibit viral replication by interfering with viral enzymes. globalresearchonline.net

Enzyme Inhibition: The unique structure of these compounds allows them to interact with various biological targets, including enzymes. For example, derivatives have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. nih.gov

Agrochemicals: Beyond medicine, thiazole derivatives are utilized in the development of new agrochemicals, such as insecticides. globalresearchonline.net

The following table summarizes some of the documented biological activities of various thiazole and thiadiazole derivatives, highlighting the broad potential of this chemical family.

| Derivative Class | Reported Biological Activity | Research Focus |

| Thiazole Derivatives | Antibacterial, Antifungal | Development of new antimicrobial agents. globalresearchonline.net |

| Thiazole Derivatives | Anti-inflammatory | Used in agents like Fanetizole and Meloxicam. globalresearchonline.netglobalresearchonline.net |

| Thiazole Derivatives | Antiviral (Anti-HIV) | Found in drugs such as Ritonavir. globalresearchonline.net |

| Thiazole Derivatives | Anticancer | Investigated in agents like Tiazofurin and Dasatinib. globalresearchonline.net |

| Thiazole Derivatives | Heparanase Inhibition | Potential for anti-angiogenic and anti-metastatic therapies. nih.gov |

| 1,3,4-Thiadiazole Derivatives | Anticonvulsant | Investigated for the treatment of epilepsy. nih.gov |

| 1,3,4-Thiadiazole Derivatives | Cytotoxicity | Evaluated against various human cancer cell lines. mdpi.com |

Scope and Research Focus of the Outline

This article is strictly focused on the academic and research aspects of the chemical compound this compound. The scope is confined to its chemical context, its significance as a research target, and the findings from scientific investigations into its properties and potential applications. The content is structured to provide a foundational understanding of the compound based on its chemical structure and the established importance of its constituent parts in chemical and medicinal research.

Structure

3D Structure

Properties

IUPAC Name |

N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-1-2-7-5-8-3-4-9-5/h3-4H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUILYNWHZTCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the N1-(1,3-thiazol-2-yl)ethane-1,2-diamine Core

The fundamental challenge in synthesizing the target compound lies in effectively forming the thiazole (B1198619) ring and attaching the ethylenediamine side chain. Three primary strategies are employed: building the thiazole ring with the side chain already partially present, functionalizing a pre-existing amine on the thiazole ring, or directly coupling the two key structural fragments.

The construction of the thiazole ring itself is a cornerstone of the synthesis. The most prominent method is the Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone or α-haloaldehyde and a thioamide. wikipedia.orgyoutube.comnih.gov For the target molecule, this could involve reacting a suitable thioamide with an α-halocarbonyl compound that already contains a protected version of the ethylenediamine moiety.

Another classical approach is the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com While adaptable, the Hantzsch synthesis is often more direct for preparing 2-substituted thiazoles.

Table 1: Core Synthetic Strategies for Thiazole Ring Formation

| Synthetic Method | Precursors | General Reaction | Applicability to Target Compound |

|---|---|---|---|

| Hantzsch Synthesis | α-halocarbonyl compound and a thioamide. youtube.com | Cyclocondensation reaction forming the C-S and C=N bonds of the thiazole ring. | Highly applicable. An α-haloaldehyde bearing a protected diamine could be reacted with thioformamide. |

| Cook-Heilbron Synthesis | α-aminonitrile and carbon disulfide or isothiocyanate. pharmaguideline.com | Condensation reaction to form a 5-aminothiazole derivative. | Less direct for the target structure, but could be used to create a functionalized thiazole intermediate. |

| Tcherniac's Synthesis | α-thiocyanoketones. pharmaguideline.com | Hydrolysis with acid or treatment with sulfur compounds to yield 2-substituted thiazoles. pharmaguideline.com | Provides another route to a 2-substituted thiazole precursor that could be later functionalized. |

This strategy begins with a pre-formed 2-aminothiazole, a readily available starting material. The goal is to introduce the ethylenediamine side chain by functionalizing the exocyclic amino group. This can be achieved through several standard organic reactions. One pathway involves the alkylation of 2-aminothiazole with a 2-haloethylamine derivative (e.g., 2-bromoethylamine), where the second amine group is protected to prevent side reactions. A subsequent deprotection step would yield the final product.

Alternatively, reductive amination offers a powerful method. This would involve reacting 2-aminothiazole with a protected amino-acetaldehyde. The initially formed imine is then reduced in situ to furnish the desired ethylenediamine side chain, followed by removal of the protecting group.

Perhaps the most direct approach involves coupling a thiazole precursor directly with an ethane-1,2-diamine precursor. A common method is the nucleophilic aromatic substitution reaction between a 2-halothiazole (e.g., 2-chlorothiazole or 2-bromothiazole) and an excess of ethylenediamine. The diamine acts as the nucleophile, displacing the halide on the electron-deficient C2 position of the thiazole ring. pharmaguideline.com Using an excess of ethylenediamine helps to minimize the formation of a double-substituted byproduct.

Another effective coupling strategy is the condensation reaction between thiazole-2-carbaldehyde and ethylenediamine. This reaction forms a Schiff base (imine) intermediate, which can then be selectively reduced using a reducing agent like sodium borohydride to give the final this compound.

Advanced Synthetic Techniques and Their Efficacy

To improve upon classical synthetic methods, advanced techniques focusing on efficiency, yield, and sustainability have been developed. Sonochemistry and green chemistry principles are particularly relevant to the synthesis of thiazole derivatives.

The use of ultrasonic irradiation as an energy source can dramatically enhance chemical reactions. researchgate.net This technique, known as sonochemistry, promotes the formation of acoustic cavitation bubbles, which generate localized high-temperature and high-pressure zones upon collapse. researchgate.net This energy input can significantly accelerate reaction rates, increase yields, and improve product purity. researchgate.net For the synthesis of this compound, sonication could be applied to the Hantzsch synthesis or the coupling reactions to reduce reaction times from hours to minutes and often allows for milder reaction conditions. researchgate.net

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.com For thiazole synthesis, this often involves using environmentally benign solvents, employing microwave assistance, and developing catalyst-free reactions. bepls.comnanobioletters.com

Microwave-assisted synthesis, for instance, provides rapid and uniform heating, which can drastically reduce reaction times and often leads to higher yields with fewer byproducts compared to conventional heating. bepls.com Syntheses can also be optimized by using greener solvents such as water, ethanol, or polyethylene glycol (PEG), or by conducting reactions under solvent-free conditions. bepls.commdpi.com These approaches not only minimize environmental impact but also simplify the workup and purification processes.

Table 2: Comparison of Advanced Synthetic Techniques

| Technique | Principle | Advantages | Efficacy in Thiazole Synthesis |

|---|---|---|---|

| Sonochemistry | High-energy microenvironments from acoustic cavitation. | Increased reaction rates, higher yields, milder conditions, shorter reaction times (12-15 min in some cases). researchgate.net | Efficiently promotes cyclization and condensation reactions for forming thiazole rings and related heterocycles. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid, uniform heating through dielectric interactions. | Significant reduction in reaction time, improved yields, fewer side products. bepls.com | Widely used for synthesizing various thiazole derivatives with good to excellent yields. bepls.com |

| Green Solvents | Use of environmentally benign solvents like water, ethanol, or DES (Deep Eutectic Solvents). mdpi.com | Reduced toxicity and environmental pollution, simplified purification. | Proven effective for Hantzsch-type syntheses and other condensation reactions, with high yields reported in water. bepls.com |

Hydrogenation Reactions in Compound Synthesis

While direct synthesis of this compound via a specific, documented hydrogenation reaction is not prominently featured in the literature, catalytic hydrogenation is a fundamental technique in organic synthesis that could be hypothetically applied. One potential pathway is through the reductive amination of a suitable precursor. This would involve the reaction of 2-thiazolecarboxaldehyde with ethylenediamine to form an intermediate imine or Schiff base, which is then reduced to the final diamine product.

Reductive Amination:

This two-step, one-pot process is a versatile method for forming carbon-nitrogen bonds. organic-chemistry.org A variety of reducing agents can be employed for the hydrogenation of the intermediate imine.

| Reducing Agent | Reaction Conditions |

| Sodium borohydride (NaBH₄) | Typically carried out in alcoholic solvents like methanol or ethanol at room temperature. |

| Sodium triacetoxyborohydride (STAB) | A milder reducing agent, often used in dichloromethane (DCM) or dichloroethane (DCE). |

| Catalytic Hydrogenation (H₂) | Requires a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere. mdpi.com |

The general reaction scheme for the reductive amination to synthesize this compound is as follows:

Step 1: Imine Formation: 2-Thiazolecarboxaldehyde reacts with one of the amino groups of ethylenediamine in a condensation reaction, typically with the removal of water, to form an imine intermediate.

Step 2: Reduction: The C=N double bond of the imine is then hydrogenated to a single bond, yielding the secondary amine product.

This method offers a high degree of control and is tolerant of a wide range of functional groups. organic-chemistry.org

Synthesis of Derivatives and Analogues

The structural versatility of this compound allows for the synthesis of a wide array of derivatives and analogues through modifications at either the thiazole ring or the ethylenediamine chain.

Structural Modifications of the Thiazole Moiety

The thiazole ring is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups to modulate the compound's properties. The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis, which is a reaction between α-haloketones and thioamides. nih.gov By starting with appropriately substituted precursors, a variety of analogues of the core compound can be prepared.

Examples of Thiazole Ring Modifications:

Substitution at the 4- and 5-positions: By using different α-haloketones in the Hantzsch synthesis, various substituents (e.g., alkyl, aryl groups) can be introduced at the C4 and C5 positions of the thiazole ring. nih.govresearchgate.net

Introduction of functional groups: Functional groups such as nitro, amino, or halogen can be introduced onto the thiazole ring through electrophilic or nucleophilic substitution reactions on a pre-formed thiazole precursor. ptfarm.pl

Synthesis of fused-ring systems: The thiazole ring can be annulated with other heterocyclic or aromatic rings to create more complex polycyclic systems. nih.gov

These modifications can significantly impact the electronic and steric properties of the molecule, influencing its biological activity and material properties.

Modifications of the Ethane-1,2-diamine Chain

The presence of a primary and a secondary amine in this compound provides reactive sites for further functionalization of the ethylenediamine chain.

Alkylation:

The nitrogen atoms of the diamine chain can be alkylated using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. researchgate.net N-alkylation can be performed to introduce one or more alkyl groups, leading to the formation of secondary, tertiary, or even quaternary amines. A simple method for N-alkylation of 1,2-diaminoethane has been developed using different alcohols in a fixed-bed reactor with a CuO-NiO/γ-Al2O3 catalyst. researchgate.net

Acylation:

The amino groups can readily react with acylating agents like acid chlorides or anhydrides to form amides. This modification is useful for introducing a variety of functional groups and for altering the polarity and hydrogen-bonding capabilities of the molecule.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-alkylated diamine |

| N-Acylation | Acid chlorides (e.g., CH₃COCl), Acid anhydrides | N-acylated diamine (amide) |

These modifications to the diamine chain can influence the compound's solubility, lipophilicity, and its ability to coordinate with metal ions.

Preparation of Schiff Bases Derived from the Core Compound

The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.net This reaction is typically carried out by refluxing the diamine and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. researchgate.net

The formation of Schiff bases introduces a new point of structural diversity and can lead to compounds with interesting coordination chemistry and biological activities.

General Synthesis of Schiff Bases:

A solution of the this compound is reacted with an equimolar amount of an aldehyde or ketone in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours. Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

Coordination Chemistry and Ligand Properties

N1-(1,3-thiazol-2-yl)ethane-1,2-diamine as a Ligand

The coordination behavior of this compound is primarily defined by the multiple potential donor sites available for binding to a metal center. The ethylenediamine backbone offers two nitrogen atoms, while the thiazole (B1198619) ring contains both a nitrogen and a sulfur atom, each with the potential for coordination.

Chelation Behavior and Donor Atom Characterization (N-Donor, S-Donor)

The most prevalent coordination mode for this compound involves the two nitrogen atoms of the ethylenediamine fragment acting as a bidentate N,N-donor ligand. Upon coordination to a metal ion, this forms a highly stable five-membered chelate ring. This phenomenon, known as the chelate effect, results in complexes that are significantly more thermodynamically stable than those formed with analogous monodentate ligands. For instance, the equilibrium constant for the formation of a nickel(II) complex with three ethylenediamine ligands, [Ni(en)₃]²⁺, is nearly ten orders of magnitude greater than that for the complex with six monodentate ammonia ligands, [Ni(NH₃)₆]²⁺. libretexts.org This enhanced stability is largely attributed to a favorable increase in entropy upon chelation. libretexts.org

While the ethylenediamine moiety provides a strong N,N-donor set, the thiazole ring offers additional potential binding sites. Thiazole derivatives are recognized as important ligands in coordination chemistry. nih.gov The thiazole ring contains a nitrogen atom, which acts as a hard donor, and a sulfur atom, which is a soft donor. This dual character allows thiazoles to coordinate effectively with a wide range of soft and hard metal ions. Depending on the metal ion and reaction conditions, this compound could potentially act as a tridentate ligand, coordinating through the two amine nitrogens and the thiazole nitrogen. Coordination involving the thiazole sulfur is less common but remains a possibility, particularly with softer metal ions.

Multidentate Ligand Architectures Derived from the Core Compound

The presence of two primary amine groups makes this compound an ideal building block for synthesizing larger, multidentate ligands, most commonly through Schiff base condensation. The reaction of the diamine with two equivalents of an aldehyde or ketone results in the formation of a tetradentate ligand, which can encircle a metal ion in a stable, macrocyclic-like fashion.

A well-known analogue is the formation of the salen ligand from the condensation of ethylenediamine and salicylaldehyde. researchgate.netresearchgate.net Similarly, reacting this compound with two equivalents of salicylaldehyde would produce a tetradentate N₂O₂ Schiff base ligand. Such ligands are known to form stable complexes with a variety of transition metals. researchgate.net Furthermore, condensation with other aldehydes, such as pyrrole-2-carbaldehyde, can yield tetradentate N₄-donor ligands. These multidentate structures are of significant interest as they can enforce specific coordination geometries and electronic properties on the metal center. researchgate.net

Synthesis and Characterization of Metal Complexes

The versatile donor capabilities of this compound and its derivatives allow for the synthesis of a wide array of coordination complexes with diverse geometries and properties.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Cr(III), Fe(III), Hg(II))

As a chelating diamine, this compound and its Schiff base derivatives readily form stable complexes with first-row transition metal ions. Complexes of Co(II), Ni(II), Cu(II), and Zn(II) are widely reported for ligands containing thiazole and diamine functionalities. researchgate.netnih.govunex.es For example, studies on related tetradentate Schiff base ligands derived from ethylenediamine have demonstrated successful coordination with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The formation of complexes with other ions such as Cd(II), Cr(III), and Fe(III) has also been documented for similar chelating agents. researchgate.net

Influence of Ligand-Metal Interactions on Complex Stability and Reactivity

The stability of metal complexes formed with this compound is significantly influenced by two key factors: the chelate effect and the nature of the metal ion. As discussed, the formation of a five-membered chelate ring by the bidentate coordination of the ethylenediamine moiety provides substantial thermodynamic stability. libretexts.org

The relative stability of complexes with different divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). chemguide.co.uk This trend indicates that, for a given ligand, the stability of the complexes increases from manganese to copper and then decreases for zinc. Therefore, Cu(II) complexes of this compound are expected to be the most stable among this series. The stability constant (often expressed as log K) is a quantitative measure of this stability. chemguide.co.ukscispace.com

The thiazole ring can also influence the reactivity of the complex. Its aromatic nature and the presence of heteroatoms can modulate the electron density at the metal center, which in turn affects the complex's redox properties and its potential for catalytic activity.

Mechanistic Insights into Biological Activities Excluding Prohibited Elements

Mechanisms of Molecular Target Interaction

The biological activity of compounds derived from the N1-(1,3-thiazol-2-yl)ethane-1,2-diamine scaffold is dictated by their ability to interact with specific biomolecular targets. These interactions can range from the inhibition of critical enzymes to the modulation of receptors and binding to nucleic acids.

Enzyme Inhibition Pathways

Derivatives featuring the 2-aminothiazole core are recognized as versatile templates for designing potent enzyme inhibitors. nih.gov Their efficacy spans several classes of enzymes, including proteases and kinases.

3-chymotrypsin-like protease (3CLpro)

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.gov The structure and mechanism of 3CLpro are highly conserved across different coronaviruses. nih.gov Research into inhibitors for SARS-CoV 3CLpro has provided a strong foundation for developing inhibitors against SARS-CoV-2 3CLpro. nih.gov

Thiazole-based compounds have been investigated as inhibitors of SARS-CoV-2 3CLpro. For example, peptidomimetic inhibitors featuring a nitrile "warhead" have shown potent activity, forming a reversible covalent adduct with the catalytic Cys145 residue in the enzyme's active site. medrxiv.org While not direct derivatives of this compound, these studies highlight the potential of the thiazole (B1198619) moiety to be incorporated into pharmacophores that target the substrate-binding region of this viral protease. nih.gov

Methionyl-tRNA Synthetase

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein biosynthesis, and its inhibition can lead to potent antibacterial effects. While various compounds are being explored as MetRS inhibitors, there is currently limited specific information in the scientific literature detailing the inhibition of MetRS by this compound or its direct derivatives. nih.gov

Tyrosine Kinases

The 2-aminothiazole structure is a well-established template for the development of kinase inhibitors. nih.gov Derivatives have shown significant inhibitory activity against various tyrosine kinases, which are critical mediators of cellular signaling pathways often dysregulated in cancer.

A notable example is the development of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives as potent inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) KDR kinase. nih.gov These compounds demonstrate excellent potency and favorable kinase selectivity profiles. nih.gov Furthermore, the 2-aminothiazole scaffold was the foundational template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in cancer therapy. nih.gov This class of inhibitors has demonstrated oral efficacy in preclinical models of inflammation and arthritis. nih.gov The core structure allows for key hydrogen-bond interactions within the kinase active site, which can be optimized through substitutions. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives | KDR (VEGFR Tyrosine Kinase) | Potent inhibitors with favorable kinase selectivity. | nih.gov |

| 2-Aminothiazole derivatives (e.g., Dasatinib) | Src Family Kinases | Nanomolar to subnanomolar potency in biochemical and cellular assays. | nih.gov |

| 2-substituted-thio-N-(4-substituted-thiazol-2-yl)acetamide derivatives | β-secretase (BACE-1) | Lead compounds identified with IC50 values in the low micromolar range (e.g., 4.6 μM). | nih.gov |

| 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Inhibition of up to 82.82% at a 10 µM concentration. | mdpi.com |

Receptor Modulation Mechanisms

Currently, there is a lack of specific, detailed research in the available scientific literature concerning the receptor modulation mechanisms of this compound itself. While the broader class of 2-aminothiazoles has been explored for a vast range of biological activities, their interaction with specific cell surface or nuclear receptors is not as well-defined as their enzyme inhibition profiles. The structural flexibility and hydrogen bonding capacity of the ethylenediamine moiety, combined with the aromatic thiazole ring, suggest a potential for interaction with receptor binding pockets, but this remains an area requiring further investigation.

DNA Binding and Intercalation Studies

The planar aromatic system of the thiazole ring allows it and its derivatives to interact with DNA through various non-covalent modes, including groove binding and intercalation. nih.gov

Intercalation: This binding mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. Homodimeric thiazole orange dyes, which contain thiazole rings, are known to bind to double-stranded DNA via a process of bis-intercalation, where each chromophore sandwiches itself between base pairs. nih.gov

Groove Binding: Molecules can also fit into the minor or major grooves of the DNA helix. Studies on novel isatin derivatives containing thiazole and thiazolidine moieties have revealed that these compounds can interact with DNA through a combination of partial intercalation and groove-binding modes. nih.gov Computational docking and spectroscopic studies confirmed that these molecules have a strong affinity for DNA, with a preference for binding in the minor groove. nih.gov

These studies suggest that compounds built upon the this compound scaffold possess the structural features necessary for DNA interaction, a mechanism that is crucial for the anticancer potential of many therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies have focused on how modifications to the thiazole ring and the diamine chain affect their therapeutic potential. scholarsresearchlibrary.comnih.gov

Influence of Thiazole Ring Substitutions on Activity

The thiazole ring is a key pharmacophore, and substitutions at its various positions can dramatically alter biological activity. researchgate.net

Position 4 and 5 Substitutions: Modifications at the 4th and 5th positions of the thiazole ring are common strategies to enhance potency. For instance, in a series of 2-aminothiazole-5-carbamides, the nature of the carboxanilide side chain at the 5th position was found to be significant for cytostatic effects on leukemia cell lines. nih.gov Similarly, the introduction of bulky or electron-withdrawing groups on a phenyl ring at the 4-position of the thiazole can influence antibacterial and antifungal activity. nih.gov

Substituents on Appended Groups: Often, the 2-amino group of the thiazole is connected to other cyclic systems. The nature of these systems and their substituents is critical. In one study, paeonol-2-aminothiazole derivatives were synthesized where the 2-amino group was attached to a phenylsulfonyl group. The substituents on this terminal phenyl ring were shown to modulate the anticancer activity. nih.gov Compounds containing electron-withdrawing groups like nitro or fluoro at the para position often exhibit enhanced antimicrobial activity. nih.gov

| Scaffold/Series | Substitution Position/Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-Aminothiazole Schiff bases | Electron-withdrawing groups (e.g., -NO2, -F) on a terminal phenyl ring | Increased antibacterial and antifungal activity. | nih.gov |

| 2-Aminothiazole-5-carbamides | Carboxanilide side chain at C5-position | Important for cytostatic impact on human chronic myeloid leukemia cells (K562). | nih.gov |

| Thiazole-chalcone hybrids | Chalcone moiety linked to thiazole | High activity reported against Gram-negative bacteria. | tandfonline.com |

| 1-(4-arylthiazol-2-yl)-3,5-diaryl-2-pyrazolines | Substituents on the aryl group at C4 of the thiazole | Modulates antihypertensive activity. | scholarsresearchlibrary.com |

Impact of Ethane-1,2-diamine Chain Modifications on Activity

The ethane-1,2-diamine linker provides flexibility and acts as a spacer between the thiazole pharmacophore and other functional groups. vulcanchem.com It is a bifunctional molecule with two primary amine groups, allowing it to readily form heterocycles or act as a chelating ligand. atamanchemicals.com

Despite its importance, specific SAR studies detailing the systematic modification of the ethane-1,2-diamine chain within the this compound scaffold are not extensively documented in the reviewed literature. However, the influence of this linker can be inferred from its role in related structures. For example, in platinum-based anticancer drugs, replacing two cis-ammine ligands with a chelating ethane-1,2-diamine ligand can dramatically alter the complex's cytotoxicity, cellular accumulation, and protein binding profiles. nih.gov This highlights that modifications to the diamine linker—such as altering its length, rigidity, or substitution pattern—would likely have a profound impact on the pharmacokinetic and pharmacodynamic properties of any drug candidate derived from this scaffold.

Role of Ligand-Metal Complexation in Biological Activity

The structure of this compound, featuring both a thiazole ring and an ethylenediamine chain, makes it an effective chelating agent, or ligand. The nitrogen atoms in the thiazole ring and the amine groups can coordinate with metal ions to form stable complexes. This process of ligand-metal complexation has been shown to be a significant factor in enhancing the biological activity of thiazole derivatives.

Research indicates that metal complexes of certain 1,3,4-thiadiazole (B1197879) ligands exhibit greater antibacterial activity compared to the free, uncomplexed ligand. mdpi.com The formation of a metal complex can augment the therapeutic potential through several mechanisms. Chelation can increase the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes. Furthermore, the coordination of the metal ion can alter the electronic properties of the ligand, potentially improving its interaction with biological targets and thereby increasing its efficacy. mdpi.com For instance, copper, nickel, and iron complexes of certain thiadiazole derivatives have demonstrated enhanced activity against bacteria like Escherichia coli and Staphylococcus aureus. mdpi.com

Investigated Biological Activity Categories (Excluding Prohibited Elements)

Antimicrobial Research (Antibacterial, Antifungal)

Thiazole derivatives, including structures related to this compound, have been the subject of extensive antimicrobial research. ptfarm.plnih.govnih.gov These compounds have demonstrated a broad spectrum of activity against various pathogenic microbes. Studies have shown that the introduction of electron-withdrawing groups to the molecular structure can enhance antibacterial effects. nih.gov

The antimicrobial efficacy of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. ptfarm.plnih.gov For example, various N,N'-diaryl-1,3-thiazole-2,4-diamines have shown moderate to good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ptfarm.plnih.gov Other research has documented the activity of thiazole derivatives against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and the fungus Aspergillus niger. nih.govresearchgate.net

| Compound Class | Microorganism | Activity Metric | Result | Source |

|---|---|---|---|---|

| Thiazole clubbed 1,3,4-oxadiazoles | Bacterial Strains | MIC | 12.5–25 μg/mL for most active compounds | nih.gov |

| N,N'-diaryl-1,3-thiazole-2,4-diamines | Staphylococcus aureus | Activity | Moderate to good | ptfarm.plnih.gov |

| N,N'-diaryl-1,3-thiazole-2,4-diamines | Escherichia coli | Activity | Moderate to good | ptfarm.plnih.gov |

| N,N'-diaryl-1,3-thiazole-2,4-diamines | Monascus purpurea (fungus) | Activity | Moderate to good | ptfarm.plnih.gov |

| N,N'-diaryl-1,3-thiazole-2,4-diamines | Penicillium citrinum (fungus) | Activity | Moderate to good | ptfarm.plnih.gov |

| 1,3-Thiazole Derivatives | Methicillin-resistant S. aureus (MRSA) | MIC | Active at 50–75 μg/mL for some derivatives | nih.gov |

| N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamides | Epidermophyton floccosum (fungus) | MIC | As low as 8 μg/mL | nih.gov |

Antiprotozoal Research (e.g., Antimalarial)

The thiazole scaffold is a key component in compounds investigated for their activity against a wide range of protozoan parasites. mdpi.com Research has explored their potential against organisms responsible for malaria, Chagas disease, leishmaniasis, and giardiasis. mdpi.commdpi.com

In the context of antimalarial research, thiazole derivatives have been evaluated against Plasmodium falciparum, the parasite that causes the most severe form of malaria. mdpi.com One potential mechanism of action is the inhibition of essential parasite enzymes, such as Plasmodium falciparum carbonic anhydrase (pfCA). nih.gov Related diamine compounds have also shown high potency against various Plasmodium species in both in vitro and in vivo models. dtic.milresearchgate.netnih.gov Studies on other protozoa have demonstrated the efficacy of thiazole-containing molecules against Trypanosoma cruzi, Leishmania donovani, Giardia intestinalis, and Trichomonas vaginalis. mdpi.commdpi.comresearchgate.net

| Compound Class | Protozoan Parasite | Activity Metric | Result | Source |

|---|---|---|---|---|

| 5-nitroheteroaryl-1,3,4-Thiadiazoles | Leishmania major (promastigotes) | IC50 | 0.08 μM for the most active compound | nih.gov |

| 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazoles | Trypanosoma brucei rhodesiense | IC50 | Submicromolar for most compounds | mdpi.com |

| 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazoles | Trypanosoma cruzi | IC50 | Noteworthy in vitro activity | mdpi.com |

| 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazoles | Leishmania donovani | IC50 | Noteworthy in vitro activity | mdpi.com |

| Pyrroloquinazolinediamine derivatives | Plasmodium falciparum | IC50 | ~0.01 ng/mL for new acetamide derivatives | dtic.milnih.gov |

| Pyrroloquinazolinediamine derivatives | Plasmodium berghei (in vivo) | Cure Rate | 100% cure at doses from <0.1 mg/kg | dtic.milnih.gov |

Antiproliferative and Anticancer Research (e.g., Antileukemic, Cyclin-Dependent Kinase (CDK) Inhibition)

Derivatives containing the diaminothiazole core are a significant area of anticancer research. nih.gov These compounds have been shown to inhibit the proliferation of a wide array of human cancer cell lines through various mechanisms of action. nih.govnih.gov

One of the primary mechanisms investigated is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Specific diaminothiazole compounds have been developed as highly potent inhibitors of CDK2 and CDK5, and also show activity against CDK1, CDK7, and CDK9. nih.govuni.lu This inhibition disrupts the cell cycle, leading to cell cycle arrest, often in the G0/G1 or G2/M phase, and can ultimately induce programmed cell death (apoptosis). nih.govnih.govmdpi.comresearchgate.net Another key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division. nih.govnih.gov Research has demonstrated potent activity against leukemia, gastric cancer, breast cancer, and prostate cancer cell lines, among others. nih.govresearchgate.netnih.govnih.gov

| Compound Class | Cancer Cell Line | Mechanism | Activity (IC50) | Source |

|---|---|---|---|---|

| Diaminothiazoles | Various Cancer Cell Lines | CDK2 Inhibition | 0.0009 – 0.0015 µM | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901 (Gastric) | Tubulin Inhibition, G2/M Arrest | 0.36 - 0.86 μM | nih.govnih.gov |

| (1,3,4-thiadiazol-2-yl)-acrylamides | RS4;11 (Leukemia) | Apoptosis Induction | 1-5 μM | researchgate.net |

| (1,3,4-thiadiazol-2-yl)-acrylamides | HL-60 (Leukemia) | Apoptosis Induction | 1-5 μM | researchgate.net |

| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and Solid Tumors | G0/G1 Cell Cycle Arrest | Potent activity | nih.gov |

| Imidazo[2,1-b]thiazoles | MDA-MB-231 (Breast) | VEGFR2 Inhibition | 1.4 μM | mdpi.com |

Anti-inflammatory Research

The investigation into the anti-inflammatory properties of thiazole derivatives is supported by the fact that established anti-inflammatory drugs, such as Meloxicam, contain a thiazole ring. mdpi.com The mechanism of action for some of these compounds may be linked to the inhibition of enzymes involved in the inflammatory cascade. For example, research into certain 1,3,4-thiadiazole derivatives has identified them as inhibitors of the 15-lipoxygenase (15-LOX) enzyme. researchgate.net Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiazole compounds may exert an anti-inflammatory effect.

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of thiazole and thiadiazole derivatives. researchgate.netnih.govmdpi.com These compounds are evaluated for their ability to neutralize harmful free radicals and reactive oxygen species, which are implicated in cellular damage and various disease processes. The antioxidant capacity is typically assessed using a variety of in vitro chemical assays.

Commonly used methods include the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS•+ (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization assay. researchgate.netnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical. Other investigations have also included ferrous ion chelation assays and lipid peroxidation inhibition assays to provide a more comprehensive profile of the antioxidant activity. nih.gov The presence of phenolic fragments or other specific functional groups on the thiazole scaffold can significantly contribute to this antioxidant potential. mdpi.com

| Assay Method | Principle of Action | Source |

|---|---|---|

| DPPH• Radical Scavenging | Measures the ability to donate a hydrogen atom to neutralize the DPPH radical. | researchgate.netnih.gov |

| ABTS•+ Decolorization | Measures the ability to neutralize the ABTS radical cation through electron donation. | researchgate.netnih.gov |

| Lipid Peroxidation Inhibition (LPI) | Assesses the ability to prevent the oxidative degradation of lipids. | nih.gov |

| Ferrous Ions Chelation | Evaluates the capacity to bind ferrous ions, preventing them from catalyzing oxidation. | nih.gov |

Antiviral Research (excluding human trials)

The thiazole ring is a core structure in numerous compounds that have been investigated for their antiviral properties. nih.govresearchgate.netresearchgate.net This heterocyclic moiety is found in various FDA-approved drugs and a multitude of experimental agents, highlighting its significance in medicinal chemistry. nih.govresearchgate.net Research has demonstrated that derivatives of thiazole exhibit activity against a wide range of viruses, including but not limited to, influenza virus, hepatitis C virus (HCV), human immunodeficiency virus (HIV), and various flaviviruses. nih.govmdpi.comnih.gov

Another antiviral mechanism involves the inhibition of viral entry into host cells. This can be achieved by the compound binding to viral surface proteins or host cell receptors, thereby preventing the initial stages of infection. Furthermore, some thiazole derivatives interfere with the assembly of new virus particles within the host cell. nih.gov

A study on novel aminothiazole derivatives demonstrated significant antiviral activity against the PR8 influenza A strain. One of the tested compounds, which featured a 4-trifluoromethylphenyl substituent on the thiazole ring, showed activity comparable to the established antiviral drugs oseltamivir and amantadine. nih.govresearchgate.net The versatility of the thiazole scaffold allows for a wide range of chemical modifications, which in turn leads to a diversity of potential antiviral mechanisms. nih.govresearchgate.net

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Compound Type | Target Virus | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Benzothiazole derivatives | Hepatitis C Virus (HCV) | Inhibition of RNA polymerase NS5B | mdpi.com |

| Aminothiazole derivatives | Influenza A (PR8 strain) | Not specified, comparable to oseltamivir | nih.govresearchgate.net |

| Pyrazolylthiazole derivatives | Human Immunodeficiency Virus (HIV) | Inhibition of HIV replication | mdpi.com |

| General Thiazole derivatives | Various viruses (CVB, SARS, RSV, etc.) | Varies with compound structure | nih.govresearchgate.net |

Antihypertensive Research

The therapeutic potential of thiazole derivatives extends to cardiovascular conditions, with some compounds having been investigated for their antihypertensive effects. nih.govclockss.orgglobalresearchonline.net The thiazole nucleus is present in compounds that have shown various biological activities, including antiallergic and antihypertensive properties. nih.govglobalresearchonline.net

One of the mechanisms through which thiazole derivatives may exert antihypertensive effects is through α-adrenergic receptor blockade. clockss.org A study focused on the synthesis of novel thiazole derivatives bearing a pyrazole moiety found that several of the synthesized compounds exhibited good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. clockss.org The α-blocking activity leads to the relaxation of certain muscles and helps to dilate blood vessels, which in turn lowers blood pressure.

The structural features of these thiazole derivatives, including the nature and position of substituents on the thiazole and pyrazole rings, were found to play a crucial role in their antihypertensive activity. This highlights the importance of the chemical structure in determining the pharmacological effect. clockss.org While the specific compound this compound has not been the subject of such studies, the research into related thiazole derivatives suggests that this class of compounds holds promise for the development of new antihypertensive agents. clockss.orgresearchgate.netresearchgate.net

Table 2: Antihypertensive Activity of Selected Thiazole Derivatives

| Compound Type | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|

| Thiazole derivatives with a pyrazole moiety | α-adrenergic receptor blockade | Good antihypertensive activity with low toxicity compared to Minoxidil. | clockss.org |

| Thiazole-thiadiazole derivatives | Not specified | Screened for antihypertensive activity using the Tail Cuff method. | researchgate.net |

| General 2-Aminothiazole derivatives | Not specified | Listed as having antihypertensive activity among other biological effects. | nih.govscholarsresearchlibrary.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(1,3-thiazol-2-yl)ethane-1,2-diamine, and how is purity confirmed?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethane-1,2-diamine derivatives with thiazole-based electrophiles (e.g., 2-chloro-1,3-thiazole) under reflux in aprotic solvents like THF or DMF. Purity is confirmed via recrystallization , melting point determination , chromatography (TLC/HPLC) , and spectroscopic validation (¹H/¹³C NMR, IR) .

| Key Characterization Data |

|---|

| Melting Point : Not explicitly reported; analogous compounds range 120–180°C. |

| ¹H NMR : δ 2.8–3.2 ppm (m, –CH₂–), 6.5–7.5 ppm (thiazole protons). |

| Chromatographic Purity : >95% by HPLC (C18 column, acetonitrile/water gradient). |

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid aqueous release due to aquatic toxicity .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what are its coordination modes?

- Methodological Answer : The compound acts as a bidentate ligand via its amine (–NH₂) and thiazole nitrogen atoms. For example, in Pt(II) or Cu(II) complexes, it forms stable chelates with square planar or octahedral geometries. Characterization involves:

-

UV-Vis Spectroscopy : λmax shifts (e.g., 450–500 nm for d-d transitions in Cu complexes).

-

X-ray Crystallography : Confirms bonding angles (e.g., N–M–N ≈ 85–90°) .

Example Complex Geometry Application [Cu(N1-thiazol-ethylenediamine)Cl₂] Octahedral DNA cleavage studies . [Pt(N1-thiazol-ethylenediamine)oxalate] Square planar Anticancer activity screening.

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Analysis : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural Analogues : Compare with N1-(pyridin-2-yl) or N1-(imidazol-2-yl) derivatives to isolate thiazole-specific effects .

- Mechanistic Studies : Use kinase inhibition assays or DNA-binding assays (e.g., gel electrophoresis) to confirm target engagement .

Q. What strategies optimize the pharmacokinetic profile of this compound-based drug candidates?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility.

- Metabolic Stability : Assess hepatic microsomal half-life; modify thiazole substituents (e.g., methyl groups) to reduce CYP450 oxidation .

- Blood-Brain Barrier Penetration : LogP optimization (target 1–3) via substituent tuning (e.g., –OCH₃ vs. –CF₃) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound?

- Methodological Answer : Variability arises from:

- Cell Line Specificity : Test in multiple lines (e.g., HeLa vs. MCF-7).

- Assay Conditions : Viability assays (MTT vs. resazurin) may yield different IC₅₀ values due to redox interference from thiazole moieties .

- Impurity Artifacts : Trace metal contaminants (e.g., Cu²⁺) from synthesis can skew results; use ICP-MS to validate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.